molecular formula C17H18N4O3S2 B2627116 (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1286705-42-7

(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone

Cat. No.: B2627116
CAS No.: 1286705-42-7
M. Wt: 390.48
InChI Key: HFLVZVJBLGHZNI-UHFFFAOYSA-N
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Description

(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the benzo[d]thiazole ring, the piperidine ring, and the thiadiazole ring, followed by their coupling through appropriate linkers. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green solvents may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Halogenation or nitration can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the methoxy group would yield aldehydes or acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone may be investigated for its potential as a bioactive molecule. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Medicine

In medicine, this compound could be explored for its pharmacological properties. Its unique structure may allow it to interact with specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(4-methyl-1,2,3-thiadiazol-5-yl)methanone stands out due to its unique combination of functional groups and the potential for diverse applications. Its structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

IUPAC Name

[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-10-15(26-20-19-10)16(22)21-7-5-11(6-8-21)24-17-18-13-4-3-12(23-2)9-14(13)25-17/h3-4,9,11H,5-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLVZVJBLGHZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCC(CC2)OC3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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